6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3,5-dinitrobenzene with a suitable pyridazinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives from the nitro groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted pyridazinone derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one: Known for its unique combination of nitro and chloro groups.
6-(4-nitrophenyl)pyridazin-3(2H)-one: Lacks the chloro group, leading to different reactivity and biological activity.
6-(4-chlorophenyl)pyridazin-3(2H)-one:
Uniqueness
This compound is unique due to the presence of both nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to diverse applications and make it a valuable compound for further research.
Properties
Molecular Formula |
C10H5ClN4O5 |
---|---|
Molecular Weight |
296.62 g/mol |
IUPAC Name |
3-(4-chloro-3,5-dinitrophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H5ClN4O5/c11-10-7(14(17)18)3-5(4-8(10)15(19)20)6-1-2-9(16)13-12-6/h1-4H,(H,13,16) |
InChI Key |
MBSBNFRIUZBMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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